

Comparative Analysis of Bupropion Related Compound G (USP)

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Compound of Interest

Compound Name: 2-Bromo-3'-chloropropiophenone

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This guide provides a comprehensive comparison of Bupropion Related Compound G (USP) with other known related compounds and metabolites of the antidepressant and smoking cessation aid, bupropion. The information is intended for researchers, scientists, and drug development professionals to facilitate impurity profiling, analytical method development, and quality control.

Overview of Bupropion and Its Related Compounds

Bupropion is an antidepressant of the aminoketone class, which acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).^[1] During its synthesis and storage, and as a result of metabolism, various related compounds can be formed. These impurities and metabolites are critical to monitor and control in pharmaceutical formulations to ensure safety and efficacy. Bupropion Related Compound G (USP) is one such specified impurity.

Bupropion Related Compound G (USP), chemically known as 2-Bromo-1-(3-chlorophenyl)propan-1-one, is a key process impurity in the synthesis of bupropion.^{[2][3][4][5]} Its presence in the final drug product is carefully controlled as per pharmacopeial standards.

Comparative Data of Bupropion and Related Compounds

The following table summarizes the key chemical and physical properties of bupropion and several of its USP-specified related compounds. This data is essential for the development of

specific analytical methods for their separation and quantification.

Compound Name	USP Designation	Chemical Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Bupropion Hydrochloride	-	(±)-2-(tert-Butylamino)-3-chloropropiophenone hydrochloride	31677-93-7	C ₁₃ H ₁₈ ClNO · HCl	276.20
Bupropion Related Compound A	USP Related Compound A	2-(tert-Butylamino)-4-chloropropiophenone hydrochloride	1049718-72-0	C ₁₃ H ₁₉ Cl ₂ NO	276.20
Bupropion Related Compound B	USP Related Compound B	2-(tert-Butylamino)-3-bromopropiophenone hydrochloride	1049718-43-5	C ₁₃ H ₁₉ BrClNO	320.65
Bupropion Related Compound C	USP Related Compound C	1-(3-Chlorophenyl)-2-hydroxypropan-1-one	152943-33-4	C ₉ H ₉ ClO ₂	184.62
Bupropion Related Compound F	USP Related Compound F	1-(3-Chlorophenyl)-1-hydroxypropan-2-one	Not Available	C ₉ H ₉ ClO ₂	184.62
Bupropion Related Compound G	USP Related Compound G	2-Bromo-1-(3-	34911-51-8	C ₉ H ₈ BrClO	247.52

chlorophenyl)

propan-1-one

Experimental Protocols

A robust analytical method is crucial for the separation and quantification of bupropion and its related compounds. The following High-Performance Liquid Chromatography (HPLC) method is adapted from published stability-indicating assays and impurity profiling studies.^{[1][6][7]}

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is designed to separate Bupropion Related Compound G from the active pharmaceutical ingredient (API) and other known impurities.

Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., XTerra)^{[6][7]}
- Mobile Phase: A mixture of 20mM Ammonium Formate (pH 4.0), Methanol, and Acetonitrile in the ratio of 75:10:15 (v/v/v).^{[6][7]}
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 252 nm^[6]
- Injection Volume: 20 µL
- Column Temperature: 30 °C
- Run Time: Approximately 30 minutes (may need to be adjusted based on the specific column and system to ensure elution of all impurities)

Sample Preparation:

- Standard Solution: Prepare a standard solution of Bupropion Hydrochloride and known concentrations of each related compound (including Bupropion Related Compound G) in the

mobile phase.

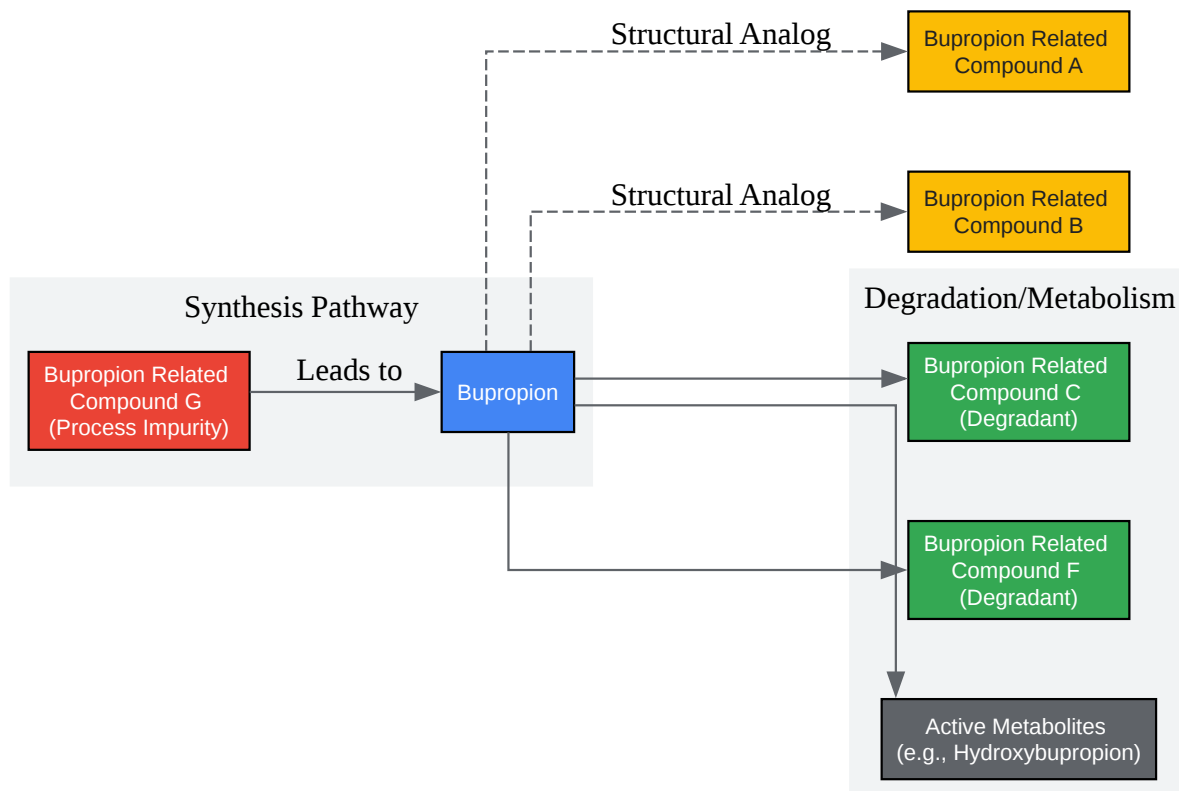
- Sample Solution: Accurately weigh and dissolve the bupropion drug substance or crushed tablets in the mobile phase to a known concentration.
- Filtration: Filter all solutions through a 0.45 µm nylon filter before injection.

System Suitability:

- The system suitability should be verified by injecting the standard solution.
- The resolution between bupropion and the closest eluting impurity peak should be not less than 1.5.
- The tailing factor for the bupropion peak should be not more than 2.0.
- The relative standard deviation for replicate injections of the bupropion standard should be not more than 2.0%.

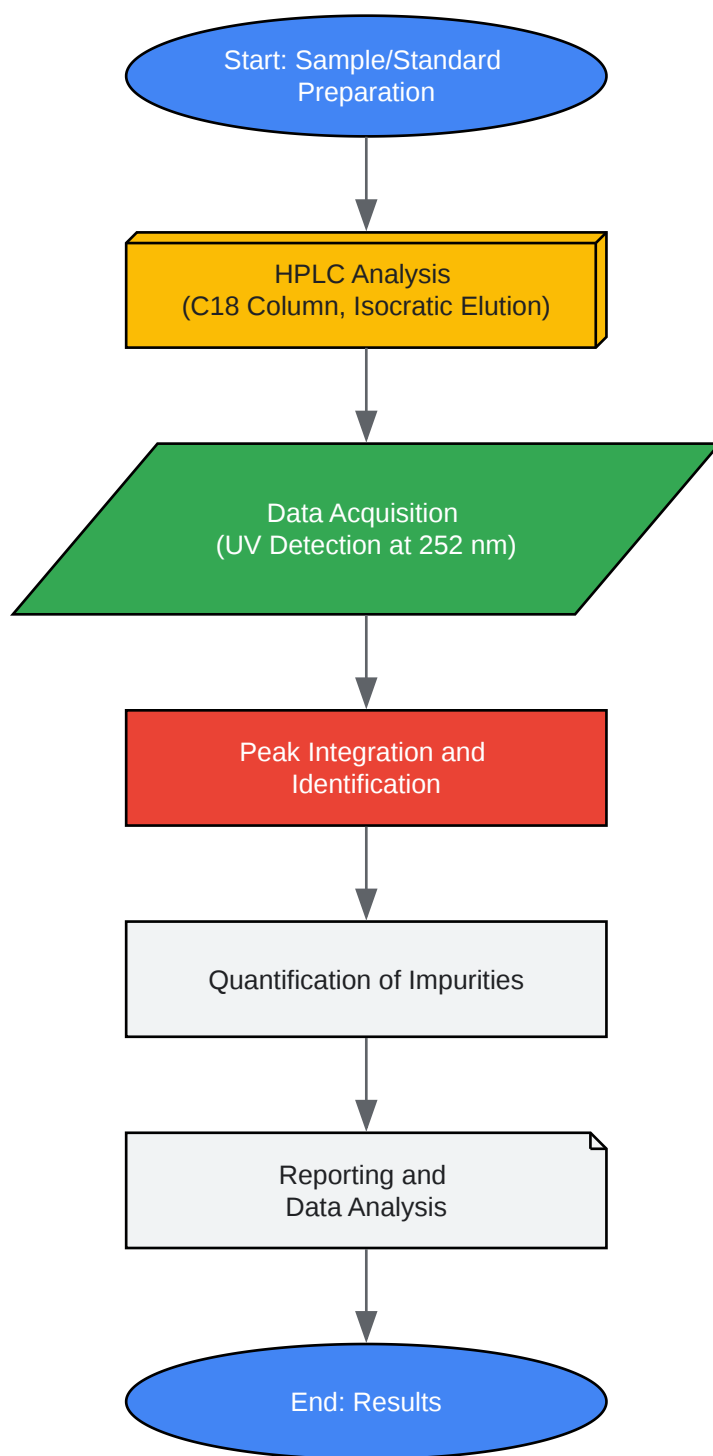
Visualizations

The following diagrams illustrate the relationship between bupropion and its related compounds and a typical workflow for their analysis.



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Caption: Relationship between Bupropion and its key related compounds.



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Caption: A typical experimental workflow for the analysis of bupropion and its related compounds.

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